molecular formula C13H17N3O3 B4115872 N-(4-nitrophenyl)azepane-1-carboxamide

N-(4-nitrophenyl)azepane-1-carboxamide

Cat. No.: B4115872
M. Wt: 263.29 g/mol
InChI Key: YYOHHSLXMDWRGO-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring and a 4-nitrophenyl substituent. The compound's synthesis often involves reactions with hydrazonoyl halides or thioamide intermediates, as demonstrated in the preparation of its 1,3,4-thiadiazole derivatives . These derivatives exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans, with select compounds outperforming others in potency . The 4-nitrophenyl group contributes to electronic and steric properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

N-(4-nitrophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-13(15-9-3-1-2-4-10-15)14-11-5-7-12(8-6-11)16(18)19/h5-8H,1-4,9-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOHHSLXMDWRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the nucleophilic addition approach due to its simplicity and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: The major product formed is N-(4-aminophenyl)-1-azepanecarboxamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Chemistry: N-(4-nitrophenyl)azepane-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amine, which can then interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their biological activities, and physicochemical properties:

Compound Name Core Structure Substituent Biological Activity Molecular Weight Key Features
N-(4-Nitrophenyl)azepane-1-carboxamide Azepane (7-membered, 1 N) 4-Nitrophenyl Antimicrobial (derivatives active vs. E. coli ) 263.28 (estimated) Electron-withdrawing nitro group enhances reactivity.
AS9: 1-(3-Benzyl-4-oxo-3,5-dihydroquinazolin-2-yl)-4-(4-nitrophenyl)hydrazinecarbothioamide Quinazolinone 4-Nitrophenyl Antitubercular (MIC = 3 µg/mL) 450.50 Hybrid scaffold with dual pharmacophores.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine (6-membered, 2 N) 4-Chlorophenyl No reported activity; structural data available 279.78 Chair conformation; moderate lipophilicity.
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride Diazepane (7-membered, 2 N) 4-Chlorophenyl Unspecified activity; hydrochloride salt 290.19 Enhanced solubility due to salt formation.
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine Benzimidazole 4-Nitrophenyl Inhibits wheat germination 298.29 Phytotoxic effects; divergent application.

Substituent Effects on Bioactivity

  • 4-Nitrophenyl vs. 4-Chlorophenyl : The nitro group’s strong electron-withdrawing nature enhances binding to microbial targets (e.g., in antimicrobial and antitubercular compounds ), whereas the chloro substituent, being less polar, may reduce target affinity but improve membrane permeability .
  • Piperazine (6-membered, 2 N): Rigid chair conformation may limit adaptability in binding pockets . Diazepane (7-membered, 2 N): Additional nitrogen enables hydrogen bonding, as seen in hydrochloride salt derivatives .

Physicochemical Properties

  • However, salt formation (e.g., hydrochloride in diazepane derivatives) can mitigate solubility challenges .
  • Molecular Weight : Larger scaffolds like AS9 (450.50 g/mol) may face bioavailability limitations compared to simpler azepane or piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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